1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
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Description
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.261. The purity is usually 95%.
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Biological Activity
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a compound with the molecular formula C₁₁H₁₅NO₃, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a methoxyphenoxy group and a methylamino group attached to a propanol backbone. Its structural complexity allows for various interactions with biological systems, making it a candidate for therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound can bind to specific neurotransmitter receptors, influencing their activity. This is crucial for potential applications in treating neurological disorders.
- Enzyme Modulation : It may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This suggests its role in managing conditions associated with inflammation.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly valuable in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory mediators. This activity is significant for treating chronic inflammatory diseases.
Neuroprotective Effects
Given its interaction with neurotransmitter systems, there is emerging evidence suggesting that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative disorders.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 15 |
Pseudomonas aeruginosa | 20 |
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, the compound was administered to mice with induced paw edema. The results demonstrated a marked decrease in paw swelling compared to control groups, indicating its anti-inflammatory potential.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose (5 mg/kg) | 30 |
High Dose (10 mg/kg) | 50 |
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9(13)8-15-11-5-3-10(14-2)4-6-11/h3-6,9,12-13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQTOABTDTHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.